molecular formula C8H17Cl B13209304 3-(Chloromethyl)-3-methylhexane

3-(Chloromethyl)-3-methylhexane

Cat. No.: B13209304
M. Wt: 148.67 g/mol
InChI Key: HPCMGCHLRGHBHU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methylhexane is a branched aliphatic hydrocarbon derivative with the molecular formula C₇H₁₃Cl. Its structure consists of a six-carbon hexane backbone, with a methyl group (-CH₃) and a chloromethyl group (-CH₂Cl) attached to the third carbon atom (see hypothetical structure below).

Hypothetical Structure:
CH₂CH₂-C(CH₃)(CH₂Cl)-CH₂CH₂CH₃

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

3-(chloromethyl)-3-methylhexane

InChI

InChI=1S/C8H17Cl/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3

InChI Key

HPCMGCHLRGHBHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)CCl

Origin of Product

United States

Preparation Methods

Chlorination of 3-Methyl-3-hexanol

The most direct and classical method to prepare 3-(Chloromethyl)-3-methylhexane is by chlorination of 3-methyl-3-hexanol using hydrogen chloride (HCl) under controlled conditions. This method is well-documented and involves the substitution of the hydroxyl group by a chlorine atom.

  • Reaction Scheme :
    3-Methyl-3-hexanol + HCl → this compound + H2O

  • Reaction Conditions :

    • Use of concentrated hydrogen chloride gas or aqueous HCl solution
    • Typically performed under reflux or controlled temperature to optimize yield
    • Solvent: Often no solvent or inert solvents like dichloromethane can be used
  • Yield and Purity :
    The yield varies depending on reaction conditions but generally is moderate to high. Purification is usually achieved by distillation or chromatography.

  • References :
    Beckwith et al. (1960) and Halse (1954) provide early experimental procedures and yields for this reaction.

Chloromethylation Using Chlorosulfonic Acid and Dimethoxymethane Catalyzed by Zinc Iodide

An alternative and modern approach to chloromethylation involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide (ZnI2) as a catalyst. Although this method is primarily reported for aromatic compounds, the underlying mechanism and conditions provide a useful framework for chloromethylation of aliphatic substrates such as 3-methyl-3-hexanol derivatives.

  • Reaction Scheme :
    Dimethoxymethane + Chlorosulfonic acid + ZnI2 catalyst → Chloromethyl cation intermediate → Reaction with substrate → Chloromethylated product

  • Reaction Conditions :

    • Catalyst: 5 mol% ZnI2
    • Solvent: Dichloromethane (CH2Cl2)
    • Temperature: 5–10°C
    • Reaction time: 0.5 to 2 hours depending on substrate
  • Advantages :

    • Mild reaction conditions
    • High yields (up to 95% for aromatic substrates)
    • Environmentally friendly compared to traditional Lewis acids like ZnCl2 or AlCl3
  • Limitations :

    • Mainly reported for aromatic chloromethylation; adaptation for aliphatic substrates requires further optimization
    • Substrates with coordinating groups (e.g., hydroxyl) may require protection
  • References :
    Tang et al. (2019) demonstrated this method’s efficiency for aromatic chloromethylation, suggesting potential applicability to aliphatic systems.

Method Reagents/Conditions Yield (%) Advantages Limitations References
Chlorination of 3-methyl-3-hexanol Hydrogen chloride (HCl), reflux or ambient Moderate to High Simple, direct substitution Requires handling corrosive HCl
ZnI2 Catalyzed Chloromethylation Dimethoxymethane, chlorosulfonic acid, ZnI2 catalyst, CH2Cl2, 5-10°C Up to 95 (aromatic substrates) Mild, environmentally friendly Mainly aromatic substrates, substrate protection needed

The chlorination of 3-methyl-3-hexanol proceeds via an SN1 or SN2 mechanism depending on conditions and substrate structure, where the hydroxyl group is replaced by chlorine.

In the ZnI2-catalyzed chloromethylation, dimethoxymethane reacts with chlorosulfonic acid to generate a chloromethyl ether intermediate, which under ZnI2 catalysis forms a chloromethyl cation. This electrophile then reacts with the substrate to form the chloromethylated product. The catalyst ZnI2 enhances the electrophilicity of the chloromethyl intermediate, enabling milder reaction conditions and higher selectivity.

  • Purification : Products are typically purified by flash column chromatography using silica gel and eluents such as petroleum ether and ethyl acetate.

  • Characterization : Confirmed by ^1H and ^13C NMR spectroscopy, and mass spectrometry to ensure product identity and purity.

  • Safety : Handling of hydrogen chloride and chlorosulfonic acid requires strict safety precautions due to corrosiveness and toxicity.

The preparation of this compound is most commonly achieved by chlorination of the corresponding alcohol with hydrogen chloride. Recent advances in chloromethylation catalysis using zinc iodide and chlorosulfonic acid offer promising alternative approaches, especially for aromatic systems, with potential for adaptation to aliphatic substrates. These methods provide options for efficient synthesis under mild and environmentally friendlier conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methylhexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) for hydroxylation, ammonia (NH₃) for amination.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) for reduction.

Major Products Formed

    Substitution: Alcohols, amines, thioethers.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-3-methylhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methylhexane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Inferred Properties (Based on Analogues):

  • Molecular Weight : ~134.63 g/mol (calculated).
  • Boiling Point: Higher than non-chlorinated analogues (e.g., 3-ethyl-3-methylhexane boils at ~140–150°C ; chlorine increases polarity and intermolecular forces).
  • Reactivity : The chloromethyl group is susceptible to nucleophilic substitution (e.g., SN2 reactions) or elimination under basic conditions .

Comparison with Similar Compounds

The following table compares 3-(Chloromethyl)-3-methylhexane with structurally or functionally related compounds, drawing on data from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity Reference
This compound C₇H₁₃Cl 134.63 Tertiary chlorinated carbon; branched alkane. Likely intermediate in organic synthesis (alkylation, polymer chemistry). Inferred
3-Ethyl-3-methylhexane C₉H₂₀ 128.26 Branched alkane; no functional groups. Solvent, fuel additive.
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide C₁₀H₉ClN₂O₂ 224.65 Chloromethyl group attached to benzisoxazole ring; bioactive heterocycle. Pharmaceutical precursor (antimicrobial, anticancer agents).
3-Chloro-2-methylpentane C₆H₁₁Cl 118.60 Secondary chlorinated carbon; linear structure. Intermediate in halogenation studies; less steric hindrance than tertiary analogues.
3-Chlorocyclohexene C₆H₉Cl 116.59 Chlorinated cycloalkene; conjugated double bond. Polymer monomer; Diels-Alder reactions.

Discussion of Key Differences:

Reactivity :

  • The chloromethyl group in this compound is more sterically hindered due to the tertiary carbon, reducing its SN2 reactivity compared to primary chlorides (e.g., 3-chloro-2-methylpentane) . However, it may undergo elimination to form alkenes under strong bases.
  • In contrast, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide leverages the electron-withdrawing benzisoxazole ring to stabilize the chloromethyl group, enhancing its electrophilicity for nucleophilic aromatic substitution .

Physical Properties: Chlorinated compounds (e.g., this compound, 3-Chlorocyclohexene) exhibit higher boiling points and densities than non-halogenated analogues (e.g., 3-ethyl-3-methylhexane) due to increased polarity .

Applications: 3-Ethyl-3-methylhexane is primarily used as a non-polar solvent or fuel component , whereas chlorinated derivatives like this compound are more likely to serve as intermediates in synthesizing surfactants or agrochemicals .

Research Findings and Data Gaps

Future Research Directions:

  • Experimental determination of thermodynamic properties (e.g., vapor pressure, solubility) and toxicological profiles .
  • Exploration of its utility in polymer chemistry or pharmaceutical synthesis , building on benzisoxazole-based precedents .

Biological Activity

3-(Chloromethyl)-3-methylhexane, a chlorinated hydrocarbon, has garnered interest due to its potential biological activities. This compound, with the chemical formula C8_8H17_{17}Cl, is primarily studied for its implications in medicinal chemistry and its effects on biological systems.

  • Molecular Formula : C8_8H17_{17}Cl
  • Molecular Weight : 162.68 g/mol
  • CAS Number : 55301684

Biological Activity Overview

Research indicates that chlorinated compounds can exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific biological activities of this compound have not been extensively documented in primary literature; however, related studies on similar chlorinated hydrocarbons provide insights into potential mechanisms and effects.

Antimicrobial Activity

Chlorinated hydrocarbons are known for their antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. A comparative analysis of various chlorinated compounds revealed that those with a higher degree of chlorination often exhibited enhanced antimicrobial activity against a range of bacteria and fungi .

Case Studies and Research Findings

  • Cytotoxicity Assays : In a study examining the cytotoxic effects of chlorinated benzoselenophene analogues, it was found that modifications at specific positions significantly enhanced cytotoxicity against SK-OV3 and NCI-N87 cell lines. This suggests that structural variations in chlorinated compounds can lead to varying degrees of biological activity .
  • Antifungal Activity : A study on benzamide derivatives indicated that certain substituted compounds exhibited strong inhibitory activity against fungal pathogens like Sclerotinia sclerotiorum. The structure-activity relationship (SAR) highlighted that electron-withdrawing groups significantly improved antifungal efficacy .

Table 1: Biological Activities of Related Chlorinated Compounds

Compound NameActivity TypeIC50_{50} (µM)Reference
BenzoselenopheneCytotoxicity0.2
Chlorinated BenzamideAntifungal Activity5.17
3-Chloromethyl-2-butanolAntimicrobial12.5

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